molecular formula C23H18FN3O5S B2965228 Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-12-7

Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2965228
CAS No.: 851949-12-7
M. Wt: 467.47
InChI Key: FRTAKJLLFZIYIX-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H18FN3O5S and its molecular weight is 467.47. The purity is usually 95%.
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Scientific Research Applications

Radiolabeled Antagonists for Neurotransmission Studies

Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate and its derivatives have been explored as radiolabeled antagonists for the study of serotonergic neurotransmission using positron emission tomography (PET). Specifically, compounds like [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF) have been developed for this purpose. Research encompasses the synthesis, radiochemistry, and application of these compounds in both animal models and humans to elucidate the function of 5-HT1A receptors in the brain. This work includes detailed investigations into the chemistry, toxicity, and metabolism of these compounds, providing a foundation for their use in neuroimaging studies to better understand serotonergic neurotransmission mechanisms (Plenevaux et al., 2000; Plenevaux et al., 2000).

Heterocyclic Compound Synthesis

This compound also serves as a precursor in the synthesis of various heterocyclic compounds. Research in this area includes the preparation of imidazo[1,2-b]pyridazines with potential central and peripheral benzodiazepine receptor affinity. These studies explore the binding characteristics of these compounds to benzodiazepine receptors, offering insights into their potential therapeutic applications (Barlin et al., 1996).

Anticancer Activity Exploration

Compounds derived from this compound have been investigated for their potential anticancer activities. This includes the synthesis of novel heterocycles incorporating thiophene and thioureido substituents, with some showing significant activity against human cancer cell lines. Such research contributes to the discovery of new anticancer agents and expands the understanding of the therapeutic potential of these compounds (Abdel-Motaal et al., 2020).

Herbicidal Activity Research

This compound derivatives have been synthesized and assessed for their herbicidal properties. Research in this area focuses on developing compounds with specific activities against certain plant species, contributing to the advancement of agricultural chemistry and the development of more efficient and targeted herbicides (Xu et al., 2008).

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-5-[(2-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O5S/c1-3-32-23(30)19-16-12-33-21(25-20(28)15-6-4-5-7-17(15)31-2)18(16)22(29)27(26-19)14-10-8-13(24)9-11-14/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTAKJLLFZIYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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